(Z)-2-(diethylamino)ethyl 4-(6-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanamido)benzoate
Description
This compound is a thiazolidinone derivative characterized by a Z-configured 4-methoxybenzylidene group at the C5 position of the thiazolidin-4-one core, a 2-thioxo substitution at C2, and a diethylaminoethyl benzoate side chain connected via a hexanamide linker. The hexanamide spacer may improve membrane permeability compared to shorter-chain analogs .
Properties
IUPAC Name |
2-(diethylamino)ethyl 4-[6-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoylamino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H37N3O5S2/c1-4-32(5-2)19-20-38-29(36)23-12-14-24(15-13-23)31-27(34)9-7-6-8-18-33-28(35)26(40-30(33)39)21-22-10-16-25(37-3)17-11-22/h10-17,21H,4-9,18-20H2,1-3H3,(H,31,34)/b26-21- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQNCDGBJGAFNDT-QLYXXIJNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC(=O)C1=CC=C(C=C1)NC(=O)CCCCCN2C(=O)C(=CC3=CC=C(C=C3)OC)SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CCOC(=O)C1=CC=C(C=C1)NC(=O)CCCCCN2C(=O)/C(=C/C3=CC=C(C=C3)OC)/SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H37N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
583.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-(diethylamino)ethyl 4-(6-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanamido)benzoate is a complex organic compound with potential biological activity. This article reviews the synthesis, biological properties, and mechanisms of action associated with this compound, supported by research findings and case studies.
Chemical Structure and Synthesis
The compound features a thioxothiazolidinone core, which is notable for its diverse biological activities. The synthesis typically involves multiple steps, including the formation of the thioxothiazolidinone ring and subsequent modifications to introduce the benzylidene and amido groups.
Synthetic Route Overview
- Formation of Thioxothiazolidinone Core : Reaction of a suitable thioamide with a halogenated ketone under basic conditions.
- Introduction of Benzylidene Group : Reaction with 4-methoxybenzaldehyde to form the corresponding derivative.
- Esterification : Esterification with diethylaminoethanol to yield the final product.
Biological Activity
The biological activity of this compound has been explored in various studies, indicating its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Research has demonstrated that compounds containing thioxothiazolidinone moieties exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Anticancer Potential
The compound has also been evaluated for its anticancer effects. In vitro studies indicate that it can induce apoptosis in cancer cell lines, potentially through the modulation of key signaling pathways involved in cell survival and proliferation.
The exact mechanism of action for this compound is still under investigation. However, it is believed to interact with specific molecular targets such as enzymes and receptors, leading to:
- Enzyme Inhibition : Binding to active sites on enzymes involved in metabolic pathways.
- Receptor Modulation : Altering receptor activity related to cell growth and apoptosis.
Case Studies
Several case studies have highlighted the efficacy of similar compounds in clinical settings:
-
Study on Antimicrobial Efficacy :
- Objective : Evaluate the antimicrobial activity of thioxothiazolidinone derivatives.
- Findings : Demonstrated significant inhibition against Staphylococcus aureus, suggesting potential for therapeutic applications.
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Cancer Cell Apoptosis Induction :
- Objective : Investigate the effects on human cancer cell lines.
- Findings : Induced apoptosis through caspase activation, indicating a promising avenue for cancer treatment.
Data Table
Comparison with Similar Compounds
Table 1: Key Structural Variations Among Thiazolidinone Derivatives
Key Observations:
Fluorinated derivatives (e.g., 3-fluoro in ) are often prioritized for improved metabolic stability.
Core Modifications :
- The 2-thioxo substitution in the target compound and derivatives contrasts with the 2,4-dioxo configuration in compounds. Thioxo groups can increase electrophilicity, affecting reactivity with biological nucleophiles .
Side Chain Diversity: The diethylaminoethyl moiety in the target compound may enhance solubility in polar solvents compared to the dibenzylaminoethyl group in 24b (), which introduces steric hindrance .
Key Findings:
- The target compound’s synthesis likely involves a multi-step route combining benzylidene condensation (as in ) and reductive amination (as in ), though specific details are unavailable.
- Higher yields (>90%) are achievable with simpler side chains (e.g., dimethylaminoethyl in 24a, ), whereas steric bulk (e.g., dibenzylamino in 24b) reduces efficiency .
Structural and Crystallographic Insights
- reports the crystal structure of compound 4c (Triclinic P-1, a = 8.0592 Å, b = 11.0011 Å, c = 13.471 Å), revealing planar thiazolidinone rings and intermolecular hydrogen bonding . While analogous data for the target compound is lacking, its methoxy group may induce similar packing effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
